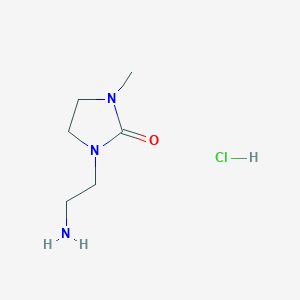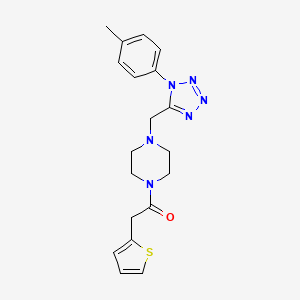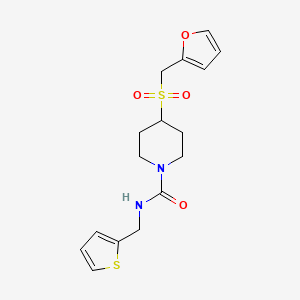![molecular formula C12H11Cl2N3O2 B2769765 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide CAS No. 945138-51-2](/img/structure/B2769765.png)
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a chloromethyl group and a propanamide group that is further substituted with a 4-chlorophenyl group . The exact three-dimensional structure and conformation would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Agricultural Nematocidal Activity
Plant diseases pose a significant threat to global food security. In this context, 1,2,4-oxadiazole derivatives have shown promise as potential chemical pesticides. Research has demonstrated that the title compound exhibits moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . This finding suggests that this compound could be explored further for its efficacy in controlling nematode infestations in crops.
Anti-Fungal Activity
The same compound also displays anti-fungal properties against Rhizoctonia solani, a pathogenic fungus. Given the persistent challenges posed by fungal diseases in agriculture, investigating this compound’s effectiveness as an antifungal agent is crucial .
Antibacterial Effects on Xanthomonas spp.
Xanthomonas bacteria cause devastating diseases in rice plants. The compound exhibits strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), with superior activity compared to existing pesticides. Specifically, compounds 5m, 5r, 5u, 5v, 5x, and 5y demonstrate potent antibacterial properties against Xoo . These findings highlight the compound’s potential as an alternative antibacterial agent for rice protection.
Antibacterial Activity Against Rice Bacterial Leaf Blight
Compound 5v, derived from the same 1,2,4-oxadiazole scaffold, exerts moderate antibacterial effects against rice bacterial leaf blight. This result suggests that this compound could contribute to managing bacterial diseases in rice crops .
Anti-Cancer Potential
While not directly related to agriculture, it’s worth noting that certain 1,2,4-oxadiazole derivatives exhibit promising anti-cancer properties. For instance, a related compound (1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea) demonstrated sub-micromolar IC50 values against prostate cancer, colon cancer, and renal cancer cell lines .
Addressing Anti-Microbial Resistance (AMR)
Given the global health concern of antimicrobial resistance (AMR), exploring novel compounds like 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide could contribute to combating AMR .
Future Directions
The future directions for research on “3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide” could include exploring its potential biological activities, determining its mechanism of action, and developing efficient synthesis methods. Further studies could also investigate its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-10-16-12(19-17-10)6-5-11(18)15-9-3-1-8(14)2-4-9/h1-4H,5-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSVWYLYYNQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC2=NC(=NO2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)
![N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2769683.png)




![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2769692.png)



![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)

![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)